Hydrophilic-Lipophilic Balance: Cbz-NH-PEG4-C2-acid Exhibits an Intermediate XLogP3-AA Value of 0.3
The calculated partition coefficient (XLogP3-AA) for Cbz-NH-PEG4-C2-acid is 0.3, which is distinct from the values for its closest homologs, Cbz-NH-PEG2-C2-acid (0.6) and Cbz-NH-PEG6-C2-acid (0.1). This intermediate lipophilicity suggests a balanced profile for both aqueous solubility and passive membrane permeability, a critical parameter for optimizing the cellular activity of PROTACs .
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | Cbz-NH-PEG2-C2-acid: 0.6; Cbz-NH-PEG6-C2-acid: 0.1 |
| Quantified Difference | PEG4 is 0.3 units lower than PEG2 and 0.2 units higher than PEG6 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This quantitative difference informs linker selection for PROTAC optimization, where achieving the right balance of solubility and permeability is crucial for intracellular target engagement.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for Cbz-N-amido-PEG2-acid (CID 86276404), Cbz-N-amido-PEG4-acid (CID 51340940), and Cbz-N-amido-PEG6-acid (CID 51340970). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
